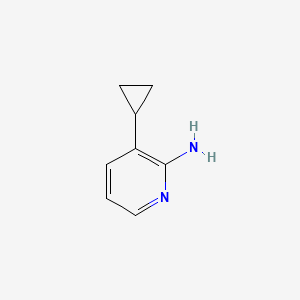

3-Cyclopropylpyridin-2-amine

Description

3-Cyclopropylpyridin-2-amine (CAS 878805-25-5) is a pyridine derivative with a cyclopropyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol. This compound is primarily used in research settings, with a purity exceeding 97–98% . It is supplied as a solution (10 mM in DMSO or other solvents) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity . Its applications include medicinal chemistry and drug discovery, though specific biological targets remain undisclosed in the provided evidence.

Properties

IUPAC Name |

3-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBNTIAVIFETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591778 | |

| Record name | 3-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878805-25-5 | |

| Record name | 3-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest several potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds, including 3-cyclopropylpyridin-2-amine, exhibit antimicrobial properties. Studies have shown that modifications to the pyridine structure can enhance activity against various pathogens.

- Neuropharmacology : Compounds similar to this compound have been investigated for their effects on neuropeptide receptors, which are crucial in treating neurological disorders. The unique structural features may offer insights into new treatments for conditions like anxiety and depression .

- Cancer Research : The compound's potential as an anticancer agent is under exploration. Its ability to interact with specific biological targets could lead to the development of novel chemotherapeutic agents.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing cyclopropylamines in cyclization reactions can yield derivatives with enhanced biological activity. For instance, studies have demonstrated that cyclopropylamines can undergo oxidation to form nitrogen radical cations, which may be leveraged for further chemical transformations .

- Functionalization : The versatility of the compound allows for functionalization at different positions on the pyridine ring, potentially leading to a library of derivatives with tailored properties for specific applications .

Comparative Analysis of Structural Analogues

Understanding how structural variations affect the properties and activities of similar compounds can provide valuable insights into drug design:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine ring, cyclopropyl group | Unique ring strain from cyclopropane |

| 5-Cyclopropylpyridin-2-amine | Cyclopropyl group at position 5 | Different position alters reactivity |

| 4-Cyclopropylpyridin-2-amine | Cyclopropyl group at position 4 | Position affects electronic properties |

This table illustrates how substituent positions influence reactivity and potential applications, emphasizing the distinctiveness of this compound.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Neuropharmacological Effects

In a pharmacological study, researchers explored the effects of pyridine derivatives on neuropeptide receptors linked to mood regulation. Preliminary findings indicated that compounds similar to this compound could modulate receptor activity effectively, paving the way for new antidepressant therapies .

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism : The placement of the cyclopropyl group on the pyridine ring (e.g., 3- vs. 6-position in 6-Cyclopropylpyridin-2-amine) alters electronic distribution, affecting reactivity in cross-coupling reactions or interactions with biological targets .

- The aminomethyl group in 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine adds a basic nitrogen, improving solubility in aqueous media compared to the parent compound .

- Backbone Variation : 1-Cyclopropylpyrrolidin-3-amine replaces the pyridine ring with a pyrrolidine, reducing aromaticity and altering conformational flexibility, which may influence binding to enzymes or receptors .

Physicochemical Properties

- Solubility : this compound requires solvent optimization (e.g., DMSO) for dissolution, while its dihydrochloride salt (mentioned in ) offers improved aqueous solubility .

- Stability : All cyclopropyl-pyridine derivatives require storage at -20°C to -80°C to prevent degradation, though 6-Cyclopropylpyridin-2-amine’s semi-solid state at room temperature suggests lower thermal stability .

Biological Activity

3-Cyclopropylpyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Structural Characteristics

The compound features a pyridine ring with a cyclopropyl group at the 3rd position and an amine group at the 2nd position. The molecular formula is CHN, characterized by significant ring strain from the cyclopropane moiety, which may influence its reactivity and interaction with biological targets.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine ring, cyclopropyl group | Unique ring strain from cyclopropane |

| 5-Cyclopropylpyridin-2-amine | Pyridine ring, cyclopropyl group at position 5 | Different position alters reactivity |

| 4-Cyclopropylpyridin-2-amine | Pyridine ring, cyclopropyl group at position 4 | Position affects electronic properties |

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing starting materials that contain both pyridine and cyclopropyl functionalities.

- Substitution Reactions : Modifying existing pyridine derivatives to introduce the cyclopropyl group.

These synthetic approaches are fundamental in producing specific derivatives for targeted applications in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown potent antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications at the 2- and 3-positions of the pyridine ring can enhance anticancer activity. Specifically, compounds with bulky substituents or electron-withdrawing groups tend to exhibit improved potency against these cell lines .

Neuroprotective Effects

Research has also explored the neuroprotective potential of compounds similar to this compound. These compounds have been investigated for their ability to inhibit Dual Leucine Zipper Kinase (DLK), which plays a critical role in neurodegeneration. Inhibiting DLK may provide therapeutic benefits in conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease .

Case Studies

- Antiproliferative Activity : In a study evaluating various pyridine derivatives, this compound exhibited IC values in the low micromolar range against several cancer cell lines, indicating promising anticancer properties .

- Neurodegenerative Disease Models : Compounds structurally related to this compound were tested in models of neurodegeneration, showing significant inhibition of DLK activity and suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclopropylpyridin-2-amine, and how are intermediates characterized?

Answer: this compound can be synthesized via nucleophilic substitution reactions or condensation of cyclopropyl-containing precursors with pyridin-2-amine derivatives. For example, fluorinated pyridine analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized using pentafluoropyridine and sodium azide, followed by cyclopropane ring introduction . Key intermediates are characterized using:

- Spectral analysis : NMR (¹H/¹³C) to confirm cyclopropane ring integration and amine functionality.

- Elemental analysis : To verify purity and stoichiometry.

- X-ray crystallography : For resolving structural ambiguities, as demonstrated in chloropyridin-2-amine analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Safety data sheets for structurally similar compounds (e.g., 6-Cyclopropylpyridin-2-amine) recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Storage : In airtight containers away from oxidizers, as cyclopropane rings may exhibit strain-induced reactivity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- NMR spectroscopy : ¹H NMR detects cyclopropane protons (δ ~1.0–2.0 ppm) and aromatic pyridine protons (δ ~6.5–8.5 ppm). ¹³C NMR confirms sp³ carbons in the cyclopropane ring .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₈H₁₀N₂ for 6-Cyclopropylpyridin-2-amine) .

- Infrared (IR) spectroscopy : Identifies NH₂ stretching vibrations (~3300–3500 cm⁻¹) and pyridine ring modes .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives for biological activity?

Answer: Quantitative Structure-Activity Relationship (QSAR) studies on pyridin-2-amine derivatives reveal:

- Key parameters : Lipophilicity (Log P), steric (molar refractivity, SMR), and electronic properties correlate with antibacterial activity .

- Methodology : Use software like MOE to generate regression models. For example, a QSAR equation with r² > 0.8 may prioritize derivatives with balanced Log P (1–3) and optimized cyclopropane steric bulk .

- Validation : Cross-validate models using leave-one-out (LOO) or external test sets to avoid overfitting .

Q. What strategies resolve synthetic challenges in achieving high regioselectivity for cyclopropane ring attachment to pyridin-2-amine?

Answer:

- Catalytic systems : Transition metal catalysts (e.g., Pd or Cu) can direct cyclopropane coupling to specific pyridine positions.

- Protecting groups : Temporarily block the amine group to prevent unwanted side reactions during cyclopropane formation .

- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic control .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound?

Answer: Single-crystal X-ray studies on analogs like 3-chloropyridin-2-amine show:

- Hydrogen-bonded dimers : NH₂ groups form cyclic dimers via N–H⋯N interactions (e.g., 2.89 Å bond length), stabilizing the crystal lattice .

- Halogen interactions : Chlorine atoms participate in Cl⋯Cl contacts (3.28 Å), affecting solubility and melting points .

- Implications : These interactions guide co-crystal design for improved physicochemical properties .

Q. What analytical approaches address contradictory bioactivity data in this compound derivatives?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects.

- Metabolic stability testing : Use liver microsomes to assess if inactive derivatives undergo rapid degradation .

- Computational docking : Identify if cyclopropane steric bulk obstructs target binding (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.